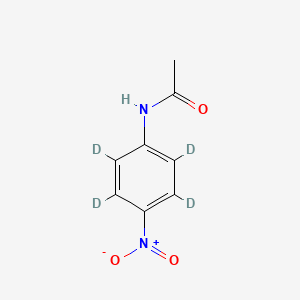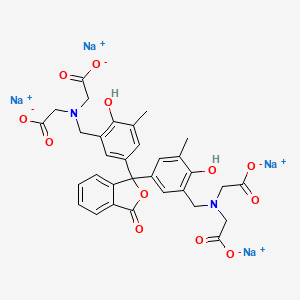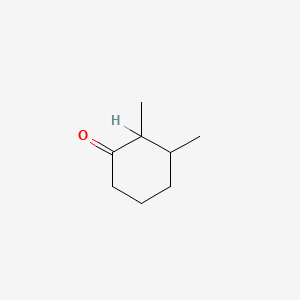
4-フェノキシベンゾニトリル
概要
説明
4-Phenoxybenzonitrile is an organic compound with the molecular formula C13H9NO. It is characterized by a phenoxy group attached to a benzonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
科学的研究の応用
4-Phenoxybenzonitrile has diverse applications in scientific research:
Biology and Medicine: Research into its potential biological activities and its role as a building block for bioactive molecules is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
It is known that the compound can be prepared from the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol . This suggests that the compound may interact with its targets through a similar nucleophilic substitution mechanism, but this is purely speculative and requires further investigation.
生化学分析
Biochemical Properties
4-Phenoxybenzonitrile plays a role in biochemical reactions primarily as a synthetic intermediate. It can interact with various enzymes and proteins during these reactions. For example, it has been used in the synthesis of 5-(4-phenoxy)phenyltetrazole, which involves nucleophilic aromatic substitution reactions The interactions of 4-Phenoxybenzonitrile with enzymes such as cytochrome P450 can lead to its metabolism and subsequent formation of reactive intermediates
Cellular Effects
The effects of 4-Phenoxybenzonitrile on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 4-Phenoxybenzonitrile has been shown to cause oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, which can result in altered energy production and increased production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of 4-Phenoxybenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, 4-Phenoxybenzonitrile can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage. Additionally, 4-Phenoxybenzonitrile can induce changes in gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenoxybenzonitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Phenoxybenzonitrile in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and mitochondrial dysfunction, leading to chronic cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of 4-Phenoxybenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of 4-Phenoxybenzonitrile can lead to liver and kidney damage in animal models, as well as neurotoxicity . These toxic effects are likely due to the accumulation of reactive metabolites and oxidative stress induced by the compound.
Metabolic Pathways
4-Phenoxybenzonitrile is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Phenoxybenzonitrile, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes.
Transport and Distribution
The transport and distribution of 4-Phenoxybenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 4-Phenoxybenzonitrile can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. This localization can influence its activity and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Phenoxybenzonitrile is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 4-Phenoxybenzonitrile can accumulate in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, it can localize to the endoplasmic reticulum, affecting protein folding and secretion processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzonitrile can be synthesized through several methods:
Nucleophilic Aromatic Substitution: One common method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol.
Reaction with 4-Cyanophenol: Another method includes reacting 4-cyanophenol with iodobenzene in the presence of cesium fluoride and clinoptilolite in dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 4-Phenoxybenzonitrile typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反応の分析
Types of Reactions: 4-Phenoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as phenol and catalysts like tris(3,6-dioxaheptyl)amine are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Substitution Reactions: Products typically include substituted phenoxybenzonitriles.
Reduction Reactions: The major product is 4-phenoxybenzylamine.
類似化合物との比較
4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a phenoxy group.
4-Chlorobenzonitrile: Contains a chlorine atom instead of a phenoxy group.
Uniqueness: 4-Phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the phenoxy group is required.
特性
IUPAC Name |
4-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCIOZMFCLUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184949 | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-81-9 | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)





![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)





